molecular formula C21H20N6O3S B2514980 N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886940-65-4

N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2514980
CAS No.: 886940-65-4
M. Wt: 436.49
InChI Key: HIARBUVMDHZNMO-UHFFFAOYSA-N
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Description

This compound is a triazole-based sulfanyl acetamide derivative featuring a pyridin-2-yl substitution at position 5 of the triazole ring and a 1H-pyrrol-1-yl group at position 2. The acetamide moiety is linked to a 3,4-dimethoxyphenyl group, which may enhance its pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-29-17-9-8-15(13-18(17)30-2)23-19(28)14-31-21-25-24-20(16-7-3-4-10-22-16)27(21)26-11-5-6-12-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIARBUVMDHZNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 886940-65-4) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a dimethoxyphenyl group , a pyridinyl-substituted triazole moiety , and a sulfanyl linkage , which collectively contribute to its biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula for this compound is C21H20N6O3SC_{21}H_{20}N_{6}O_{3}S with a molecular weight of approximately 436.5 g/mol. Its structural complexity suggests multiple sites for interaction with biological targets.

PropertyValue
Molecular FormulaC21H20N6O3SC_{21}H_{20}N_{6}O_{3}S
Molecular Weight436.5 g/mol
CAS Number886940-65-4

Anticancer Properties

Research indicates that compounds containing triazole and pyridine moieties often exhibit anticancer activity. A study on related compounds demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives similar to this compound have shown promising results in reducing cell viability in glioblastoma and other cancer cell lines .

The mechanisms underlying the anticancer effects of this compound may include:

  • Inhibition of Cell Proliferation : The compound may disrupt the cell cycle, leading to decreased proliferation rates.
  • Induction of Apoptosis : Activation of apoptotic pathways can lead to programmed cell death in malignant cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, the compound might reduce tumor-promoting inflammation.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of various derivatives related to this compound against different cancer cell lines. For example:

  • A derivative was tested against glioblastoma cells with a reported IC50 value indicating significant cytotoxicity at concentrations as low as 10 µM .
  • Another study highlighted that modifications in the triazole ring significantly affected the biological activity, suggesting structure–activity relationships that could guide future drug design .

In Vivo Studies

Preclinical models have also been utilized to assess the efficacy of this compound in vivo. For instance:

  • Animal studies demonstrated that administration of triazole-containing compounds resulted in reduced tumor size compared to control groups .
  • Pharmacokinetic studies indicated favorable absorption and distribution characteristics for related compounds, enhancing their potential as therapeutic agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A series of triazole-containing compounds were synthesized and tested for their anticancer activity against human breast cancer cells (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their ability to combat bacterial and fungal infections due to their mechanism of inhibiting cell wall synthesis.

Research Findings:
In vitro studies revealed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Anticonvulsant Activity

Another promising application of this compound is in the field of neurology. Research has shown that triazole derivatives possess anticonvulsant properties, making them potential candidates for treating epilepsy.

Experimental Evidence:
In a study assessing the anticonvulsant effects of various triazole compounds in animal models, it was found that certain derivatives significantly reduced seizure frequency and severity in induced seizures . The presence of the pyridine and pyrrole moieties in the structure appears to enhance these effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Triazole Substitutions (Positions 4, 5) Acetamide Substituent Reported Activity/Findings
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) 4: 1H-pyrrol-1-yl; 5: pyridin-2-yl 3,4-dimethoxyphenyl Not explicitly reported (inference: anti-inflammatory/antiproliferative potential)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4: 4-methylphenyl; 5: 4-chlorophenyl 3,4-difluorophenyl No activity data provided; structural emphasis on halogenated aryl groups
N-(3,5-dimethylphenyl)-2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: oxolan-2-ylmethyl; 5: thienopyridinyl 3,5-dimethylphenyl High-resolution structural characterization; potential kinase inhibition inferred from heterocyclic motifs
2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-hydroxyacetamide 4: amino; 5: furan-2-yl hydroxyacetamide Demonstrated anti-exudative activity in rat models

Key Observations:

Triazole Ring Substitutions: The target compound’s pyridin-2-yl and pyrrole groups may enhance π-π stacking interactions with biological targets compared to halogenated or alkylated analogues (e.g., 4-chlorophenyl in ).

Acetamide Modifications :

  • The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which could stabilize interactions with hydrophobic binding pockets. This contrasts with the electron-withdrawing fluorine atoms in the 3,4-difluorophenyl analogue .

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